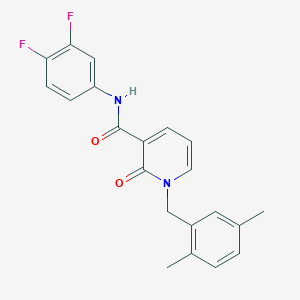

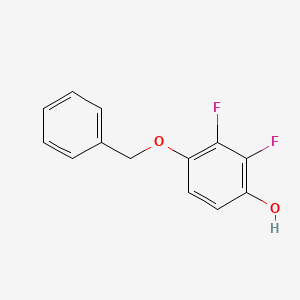

![molecular formula C24H17F3N2O4 B2974651 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 861209-40-7](/img/structure/B2974651.png)

2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of benzoxazinoids, which are known to exhibit antimicrobial, antifeedant, and anti-insecticidal effects . They are involved in the interaction of plants with other plants, insects, or microorganisms .

Synthesis Analysis

The synthesis of such compounds often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound involves a 1,4-benzoxazine ring fused to an arene scaffold . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazines and can exist in 2-oxo, 3-oxo, and 2,3-dioxo forms .Chemical Reactions Analysis

The chemical reactions involving this compound often involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Scientific Research Applications

Synthesis of 3,4-Dihydro-3-oxo-2H-1,4-Benzoxazines

This compound is used in the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .

Pesticidal Applications

Aryl-fused 1,4-oxazine derivatives, which include this compound, have been studied due to their pesticidal properties . They have shown promising antifeedant and antifungal activities .

Pharmacological Applications

In addition to pesticidal applications, these aryl-fused 1,4-oxazine derivatives have also been studied for their pharmacological activities . However, the specific pharmacological applications of this compound are not detailed in the available sources.

Development of Efficient Synthetic Strategies

The promising biological properties of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives have encouraged the development of efficient synthetic strategies . This compound plays a crucial role in these strategies .

Research in Microwave Chemistry

This compound is also used in microwave chemistry, specifically in the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines . Microwave heating is necessary to induce the annulation reaction, especially for acyclic intermediates bearing an electron-withdrawing group .

Intramolecular Suzuki-Miyaura Reaction

This compound could potentially be used in the intramolecular Suzuki-Miyaura reaction, a type of carbon-carbon coupling reaction . This reaction is key in the formation of certain macrocycles .

Mechanism of Action

Future Directions

The promising biological properties of benzoxazinoids have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on the development of novel and modern synthetic strategies used for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .

properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O4/c25-24(26,27)16-5-3-4-14(10-16)12-28-23(32)18-7-2-1-6-17(18)22(31)15-8-9-20-19(11-15)29-21(30)13-33-20/h1-11H,12-13H2,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTGRMJHWWDDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

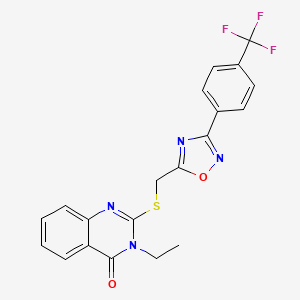

![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)

![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)

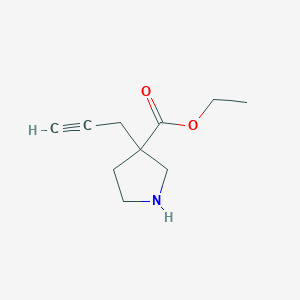

![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)

![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)

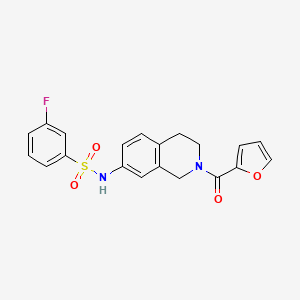

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2974583.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)